4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(3-methylbut-2-enyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-7(2)3-4-11-6-8(9)5-10-11/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYFECQHFKEGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=C(C=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole generally involves two key steps:
- Step 1: Bromination of the pyrazole ring at the 4-position
- Step 2: N-alkylation of the pyrazole nitrogen with a 3-methylbut-2-en-1-yl group
These steps can be executed sequentially or in reverse order depending on substrate availability and reaction conditions.
Bromination of Pyrazole Ring
Bromination at the 4-position of pyrazole rings is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The selectivity for the 4-position is influenced by the electronic properties of the pyrazole ring and substituents.
Example: 4-bromo-1-methylpyrazole has been synthesized by bromination of 1-methylpyrazole using NBS at room temperature, followed by purification steps including column chromatography or distillation.
Reaction Conditions: Room temperature, mild solvents such as dichloromethane or acetonitrile, reaction times ranging from 1 to several hours.
Yields: Typically high, often exceeding 80%, depending on purification methods.
N-Alkylation with 3-Methylbut-2-en-1-yl Group
The N-alkylation of pyrazoles involves the substitution of the pyrazole nitrogen with an alkyl group, here specifically the 3-methylbut-2-en-1-yl moiety (an allylic-type substituent).
Common Alkylating Agents: 3-methylbut-2-en-1-yl halides such as bromides or chlorides.
Reaction Conditions: Base-mediated alkylation using bases like potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO; temperatures generally range from room temperature to 100 °C.
Example Procedure: Dissolving 4-bromopyrazole in dry DMF, adding potassium carbonate as base, followed by dropwise addition of 3-methylbut-2-en-1-yl bromide, stirring under inert atmosphere for several hours until completion (monitored by TLC).
Yields: Moderate to high yields (60–90%) depending on reaction time and purity of reagents.
Integrated Synthetic Routes and Research Findings
While direct literature specifically on this compound is limited, related pyrazole derivatives and brominated pyrazoles have been synthesized using analogous methods, which can be adapted.
Table 1: Summary of Preparation Steps and Conditions for Related Pyrazoles
Detailed Experimental Example (Adapted from Related Pyrazole Syntheses)
-
- Dissolve 1-methylpyrazole (1.0 equiv) in dry dichloromethane.
- Add N-bromosuccinimide (1.1 equiv) portionwise at room temperature.
- Stir for 2 hours, monitor by TLC.
- Quench reaction with aqueous sodium bisulfite, extract organic layer.
- Dry over anhydrous sodium sulfate, concentrate under reduced pressure.
- Purify by column chromatography to yield 4-bromo-1-methylpyrazole.
-
- Dissolve 4-bromo-1-methylpyrazole in dry DMF.
- Add potassium carbonate (2.0 equiv) as base.
- Add 3-methylbut-2-en-1-yl bromide (1.2 equiv) dropwise.
- Stir at 80 °C for 6 hours under nitrogen atmosphere.
- Cool, pour into water, extract with ethyl acetate.
- Wash organic layer with brine, dry, concentrate.
- Purify by recrystallization or chromatography to obtain target compound.
Summary Table of Key Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Bromination agent | N-bromosuccinimide (NBS) |
| Bromination solvent | Dichloromethane (DCM) or acetonitrile |
| Bromination temperature | Room temperature (20–25 °C) |
| Alkylation base | Potassium carbonate or sodium hydride |
| Alkylation solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |
| Alkylation temperature | 60–100 °C |
| Reaction time | 2–6 hours |
| Purification | Column chromatography, recrystallization |
| Typical overall yield | 50–85% |
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the double bond in the 3-methylbut-2-en-1-yl group can yield saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Substitution Reactions: Formation of 4-substituted pyrazoles.
Oxidation Reactions: Formation of pyrazole oxides.
Reduction Reactions: Formation of saturated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole has shown promise in the development of pharmaceuticals due to its unique structural properties. Its applications in medicinal chemistry include:
Anticancer Activity
Research indicates that pyrazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as a potential bradykinin B1 receptor antagonist. This receptor plays a significant role in mediating inflammatory responses, making it a target for therapeutic intervention in inflammatory diseases .
Material Science Applications
In addition to medicinal uses, this compound has applications in the field of materials science.
Coordination Chemistry
The ability of this compound to form coordination complexes with metal ions has been investigated. For example, studies have shown that it can coordinate with copper(II) and cadmium(II) ions, leading to the formation of complexes with unique optical properties . These complexes are of interest for their potential use in nonlinear optical devices.
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties. Its reactivity allows for further functionalization, which can lead to materials with specific electronic or photonic characteristics .
Case Studies and Experimental Findings
Several experimental studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cells with IC50 values indicating effective dosage ranges. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models treated with pyrazole derivatives. |
| Study C | Coordination Complexes | Reported successful synthesis of metal complexes with enhanced thermal stability and optical properties compared to uncoordinated ligands. |
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the 3-methylbut-2-en-1-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Bulky or electron-rich substituents (e.g., 6-methoxynaphthalen-2-yl) often result in higher yields due to stabilized intermediates .
- Cyclocondensation methods (e.g., for phenyl-substituted pyrazoles) tend to yield less (<40%) compared to decarboxylative or radical-mediated alkylation (>65%) .
Spectroscopic and Structural Analysis
- ¹H NMR Shifts : The N1 substituent significantly influences chemical shifts. For example:
- ¹³C NMR : The bromine atom at C4 causes deshielding, typically appearing at δ 93–95 ppm for C3. Substituents like trifluoromethyl (δ 126–128 ppm) or aryl groups introduce distinct electronic effects .
Reactivity and Functionalization
- Cross-Coupling Potential: The bromine atom facilitates Suzuki-Miyaura or Mizoroki-Heck couplings.
- Steric Effects : Bulky substituents (e.g., cyclopropylmethyl) may hinder reactivity. For instance, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS 1216152-26-9) is primarily used as a building block rather than a reactant due to steric constraints .
Biological Activity
4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. This compound features a bromine atom at position 4 and a 3-methylbut-2-en-1-yl side chain at position 1, which contributes to its unique chemical and biological properties. Its potential applications span across various fields, including medicinal chemistry, agriculture, and biochemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, including E. coli and Bacillus subtilis. For instance, compounds structurally similar to this pyrazole have demonstrated inhibition rates comparable to standard antibiotics like rifampicin .
Anticancer Activity
The compound is also being explored for its anticancer properties. Pyrazole derivatives have been reported to affect cancer cell viability and proliferation. For instance, studies focusing on related pyrazole compounds have shown that they can induce apoptosis in cancer cells by modulating specific signaling pathways . The effectiveness of these compounds often relies on their ability to interact with cellular targets such as enzymes involved in cell cycle regulation.
The mechanism through which this compound exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity and facilitate better membrane penetration, thereby increasing the compound's bioavailability and efficacy against pathogens or cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-bromo-1H-pyrazole | Lacks the 3-methylbut-2-en-1-yl group | Lower lipophilicity |
| 1-(3-methylbut-2-en-1-yl)-1H-pyrazole | Contains the side chain but no bromine | Moderate antimicrobial activity |
| 4-chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazole | Similar structure with chlorine instead of bromine | Varies in reactivity and potency |
Study on Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized a series of pyrazole derivatives, including those similar to this compound. These derivatives were tested against Mycobacterium tuberculosis and showed high inhibition rates at concentrations as low as 6.25 µg/mL, demonstrating their potential as effective antimicrobial agents .
Investigation of Anticancer Properties
In another study focused on anticancer activity, researchers evaluated various pyrazole compounds for their ability to induce apoptosis in cancer cell lines. The findings indicated that certain structural modifications significantly enhanced the anticancer effects, suggesting that this compound could be a promising candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of 4-bromo-1H-pyrazole with 3-methylbut-2-en-1-yl halides under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like elimination or isomerization of the allyl group .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation kinetics .
- Validation : Purity is confirmed via HPLC (>95%), while yield optimization (60–80%) depends on stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies allylic protons (δ 5.1–5.4 ppm) and pyrazole ring protons (δ 7.2–8.0 ppm). C NMR confirms bromine’s deshielding effect on C-4 (δ 105–110 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (CHBrN), with fragmentation patterns confirming the allyl substituent .
- X-ray Crystallography : Resolves spatial arrangement of the bicyclic system and bromine’s position .
Q. What are the common derivatization reactions for this compound, and how are they optimized for specific applications?
- Methodological Answer :
- Nucleophilic substitution : Bromine at C-4 reacts with nucleophiles (e.g., azides, amines) in DMF at 80°C, yielding analogs for biological screening .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh)/KCO in THF/water (50°C, 16h) for biaryl derivatives .
- Oxidation : MnO selectively oxidizes the allyl group to a ketone, enabling further functionalization .
Advanced Research Questions
Q. How does the 3-methylbut-2-en-1-yl substituent influence the compound’s reactivity in cross-coupling reactions compared to other alkyl groups?
- Methodological Answer :
- Steric effects : The branched allyl group reduces steric hindrance at the pyrazole N-1 position, enhancing accessibility for Pd-catalyzed couplings .
- Electronic effects : The electron-rich allyl moiety stabilizes transition states in Heck reactions, improving regioselectivity for C-5 functionalization .
- Comparative data : Allyl-substituted derivatives show 20% higher yields in Suzuki reactions vs. bulkier tert-butyl analogs .
Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Structural validation : Re-evaluate compound purity via LC-MS to rule out degradation products (e.g., debrominated byproducts) .
- Assay standardization : Use isogenic cell lines and consistent ATP-based viability assays to minimize variability in cytotoxicity studies .
- Computational docking : Compare binding poses in enzyme active sites (e.g., COX-2) to identify critical interactions missed in conflicting studies .
Q. How can computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Parameterize force fields for bromine’s van der Waals radius and partial charge to model halogen bonding with kinase ATP pockets .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of the allyl group in hydrophobic binding pockets .
- QSAR modeling : Train models using pyrazole derivatives’ IC data to predict activity against serotonin receptors (R > 0.85) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
